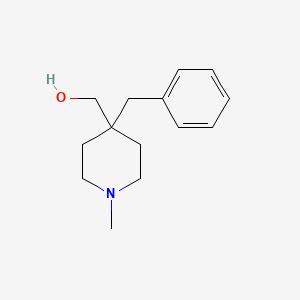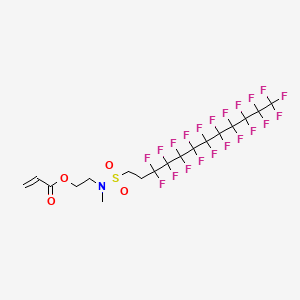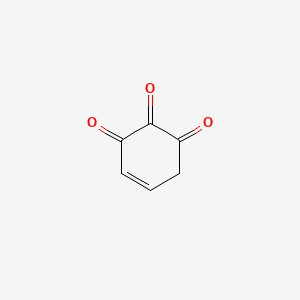![molecular formula C17H16F3NO2 B13414333 Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 68749-59-7](/img/structure/B13414333.png)
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate or anilino groups, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or anilines.
Applications De Recherche Scientifique
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. This compound may inhibit or activate certain enzymes, leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(propan-2-yl)-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and aniline groups but lacks the benzoate moiety.
4-(Propan-2-yl)-3-(trifluoromethyl)aniline: Similar structure but differs in the position of the trifluoromethyl group.
Uniqueness
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is unique due to the combination of the trifluoromethyl, anilino, and benzoate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
68749-59-7 |
|---|---|
Formule moléculaire |
C17H16F3NO2 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
Clé InChI |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
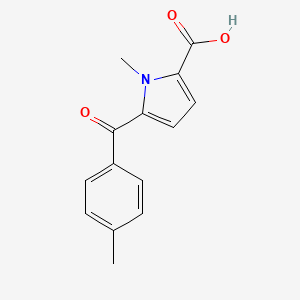
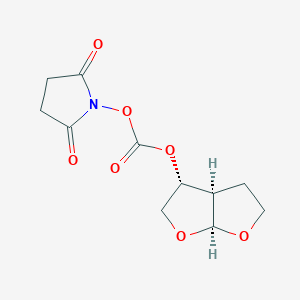
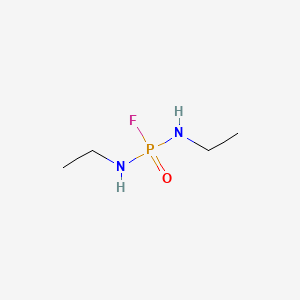
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
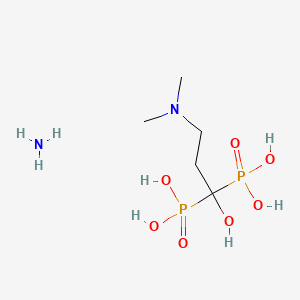
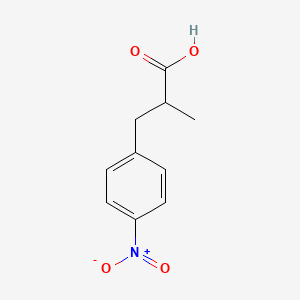
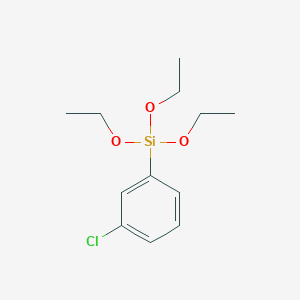
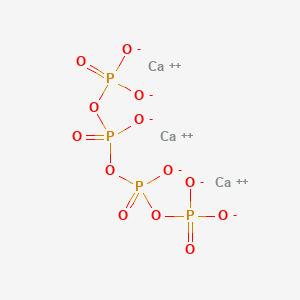
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
